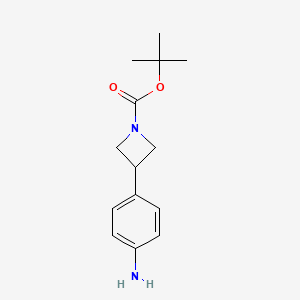

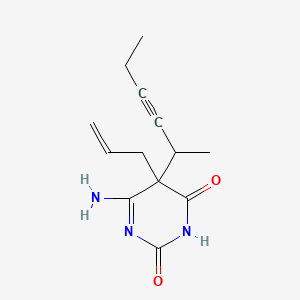

5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolism and Excretion in Animals

Methohexital, a derivative of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil, has been studied for its metabolism and excretion in animals. In rats and dogs, it was found to be metabolized to a hydroxylated derivative, with rapid excretion observed through fecal routes (Welles, McMahon, & Doran, 1963).

Synthesis and Stereoisomer Analysis

Research on the synthesis of Methohexital, involving allylation of 1-methyl-5-(1′-methylpent-2′-ynyl)barbituric acid, has been reported. The study highlighted the formation of Methohexital's stereoisomers and their separation and analysis through GC and NMR (Brunner et al., 1999).

Pharmacological Investigation of Stereoisomers

A study conducted on the pharmacology of 1-methyl-5-(1-methyl-2-pentynyl)-5-allyl-barbituric acid's optically active forms revealed significant qualitative and quantitative differences in anesthetic potency among its enantiomorphs across different species (Gibson, Doran, Wood, & Swanson, 1959).

Catalytic Reactions and Synthesis Methods

Further studies have been conducted on catalytic reactions involving compounds related to 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil. These include the synthesis of allylic amines via iridium-catalyzed C-C bond forming hydrogenation and imine vinylation (Barchuk, Ngai, & Krische, 2007).

Mutagenicity Studies

Research has also explored the mutagenic properties of related compounds. 5-Formyluracil, a base formed by oxidation of the thymine methyl group, has been investigated for its mutagenic properties, which may have relevance to derivatives of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil (Privat & Sowers, 1996).

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that 6-Amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been associated with a range of biological activities, suggesting that this compound may also exert various molecular and cellular effects .

Propriétés

IUPAC Name |

6-amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-4-6-7-9(3)13(8-5-2)10(14)15-12(18)16-11(13)17/h5,9H,2,4,8H2,1,3H3,(H3,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRRJQCIUUXKJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=NC(=O)NC1=O)N)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)